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Compound of Interest

Compound Name: Hki-357

Cat. No.: B1662958 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties,

and biological activity of HKI-357, a potent and irreversible dual inhibitor of Epidermal Growth

Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (ERBB2). All

quantitative data is presented in structured tables for ease of comparison, and detailed

experimental methodologies are provided for key assays. Visual diagrams of signaling

pathways and experimental workflows are included to facilitate understanding.

Chemical Structure and Properties
HKI-357, with the IUPAC name (E)-N-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-

cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide, is a small molecule inhibitor

belonging to the 4-anilinoquinoline class of compounds.[1][2][3][4] Its chemical structure is

characterized by a quinoline core, substituted at the 4-position with an anilino group, which in

turn is substituted with a 3-fluorobenzyloxy moiety. At the 6-position of the quinoline ring, an

acrylamide linker provides the reactive group for covalent modification of its target kinases.

Table 1: Chemical and Physical Properties of HKI-357
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Property Value Source

IUPAC Name

(E)-N-(4-((3-chloro-4-((3-

fluorobenzyl)oxy)phenyl)amino

)-3-cyano-7-ethoxyquinolin-6-

yl)-4-(dimethylamino)but-2-

enamide

[1][2][4]

Chemical Formula C31H29ClFN5O3 [1][3]

Molecular Weight 574.05 g/mol [1][3]

Appearance Off-white to yellow solid [5]

Solubility Soluble in DMSO [3]

While experimentally determined values for properties such as melting point, boiling point, pKa,

and logP are not readily available in the public domain, computational predictions can provide

estimates for these parameters.

Biological Activity and Mechanism of Action
HKI-357 is a potent, irreversible dual inhibitor of EGFR and ERBB2 (also known as HER2).[5]

[6][7] Its mechanism of action involves the formation of a covalent bond with a cysteine residue

in the ATP-binding pocket of these kinases, leading to their irreversible inactivation.[6]

Specifically, it is proposed to bind to Cys773 in EGFR and Cys805 in ERBB2.[6] This

irreversible binding prevents ATP from accessing the kinase domain, thereby inhibiting

autophosphorylation and the subsequent activation of downstream signaling pathways.

Table 2: In Vitro Inhibitory Activity of HKI-357

Target IC50 Value Source

EGFR 34 nM [5][6][7]

ERBB2 33 nM [5][6][7]

The inhibition of EGFR and ERBB2 by HKI-357 leads to the suppression of key downstream

signaling pathways that are crucial for cell proliferation, survival, and differentiation. Notably,
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HKI-357 has been shown to inhibit the phosphorylation of AKT and Mitogen-Activated Protein

Kinase (MAPK), two critical nodes in cancer cell signaling.[5][6]
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Figure 1: HKI-357 Signaling Pathway Inhibition.

Experimental Protocols
Synthesis of HKI-357
A detailed, step-by-step synthesis protocol for HKI-357 is not publicly available. However,

based on the synthesis of similar 4-anilinoquinoline derivatives, a plausible synthetic route can

be conceptualized. The synthesis would likely involve the coupling of a 4-chloro-3-cyano-7-

ethoxyquinoline intermediate with 3-chloro-4-((3-fluorobenzyl)oxy)aniline, followed by the

amidation of the 6-amino group with an activated form of 4-(dimethylamino)but-2-enoic acid.

In Vitro Kinase Assay for IC50 Determination
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This protocol outlines a general method for determining the IC50 of HKI-357 against EGFR and

ERBB2 kinases using a luminescence-based assay that measures ATP consumption.

Materials:

Recombinant human EGFR and ERBB2 kinase domains

Kinase substrate (e.g., a poly-Glu-Tyr peptide)

ATP

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

HKI-357 stock solution in DMSO

ADP-Glo™ Kinase Assay Kit (Promega) or similar

384-well white plates

Plate reader capable of luminescence detection

Procedure:

Prepare a serial dilution of HKI-357 in DMSO.

In a 384-well plate, add the kinase, kinase substrate, and HKI-357 dilution (or DMSO for

control).

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™

reagent and protocol.

Plot the luminescence signal against the logarithm of the HKI-357 concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.
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Figure 2: Experimental Workflow for IC50 Determination.
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Western Blot Analysis of EGFR, AKT, and MAPK
Phosphorylation
This protocol describes how to assess the effect of HKI-357 on the phosphorylation status of

EGFR, AKT, and MAPK in a relevant cancer cell line (e.g., NCI-H1975, which harbors an EGFR

mutation).

Materials:

NCI-H1975 cells

Cell culture medium and supplements

HKI-357 stock solution in DMSO

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membranes

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (specific for phospho-EGFR, total EGFR, phospho-AKT, total AKT,

phospho-MAPK, and total MAPK)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Culture NCI-H1975 cells to ~80% confluency.
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Treat cells with various concentrations of HKI-357 (and a DMSO control) for a specified time

(e.g., 2 hours).

Lyse the cells and determine the protein concentration of the lysates.

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

Wash the membrane again and detect the protein bands using an ECL substrate and an

imaging system.

Quantify the band intensities to determine the relative levels of phosphorylated proteins

compared to total proteins.
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Figure 3: Western Blot Experimental Workflow.
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Conclusion
HKI-357 is a well-characterized irreversible dual inhibitor of EGFR and ERBB2 with potent in

vitro activity. Its mechanism of action, involving the covalent modification of its target kinases

and subsequent inhibition of downstream signaling, makes it a valuable tool for cancer

research and a potential therapeutic agent. The experimental protocols provided in this guide

offer a framework for further investigation into the biological effects of this compound. Further

research is warranted to fully elucidate its physicochemical properties and to develop a detailed

and optimized synthesis protocol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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